molecular formula C5H4ClIN2 B1369877 6-Chloro-4-iodopyridin-3-amine CAS No. 351227-42-4

6-Chloro-4-iodopyridin-3-amine

Cat. No.: B1369877
CAS No.: 351227-42-4
M. Wt: 254.45 g/mol
InChI Key: UOICMMKVFPTQMX-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridin-3-amine is an organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 4th positions, respectively, on the pyridine ring, and an amine group at the 3rd position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-4-iodopyridin-3-amine involves the reaction of 6-chloro-4-iodo-3-pyridinylcarbamate with trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 24 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

6-Chloro-4-iodopyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridin-3-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. The amine group acts as a nucleophile, while the halogen atoms can participate in electrophilic substitution reactions. These properties enable the compound to engage in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-iodopyridin-3-amine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required.

Properties

IUPAC Name

6-chloro-4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOICMMKVFPTQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593467
Record name 6-Chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351227-42-4
Record name 6-Chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-iodopyridin-3-amine
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Synthesis routes and methods I

Procedure details

The solution of tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (10.0 g, 28 mmol) in 3M HCl (600 mL) was heated at 60° C. for 12 h. The mixture was allowed to cool to room temperature and treated with sat. NaHCO3 to pH=8. The aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, concentrated and purified by chromatography on silica gel (10% ethyl acetate in petroleum ether as eluant) to afford 6-chloro-4-iodopyridin-3-amine (6.6 g, 93%). 1H-NMR (CDCl3, 400 MHz) δ 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).
Quantity
10 g
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600 mL
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Synthesis routes and methods II

Procedure details

A solution of (6-chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (8.6 g, 24.3 mmol) dissolved in CH2Cl2 was treated with 4 N HCl/dioxane (100 mL) and stirred at room temperature for 2 hours. The reaction mixture was diluted with CH2Cl2 and washed with 2 N NaOH. The organic layer was dried over MgSO4 and concentrated to give the product as a solid (6.2 g, 100%).
Quantity
8.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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100 mL
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Trifluoroacetic acid (2.4 mL) was added to a solution of 1,1-dimethylethyl (6-chloro-4-iodo-3-pyridinyl)carbamate (Description 7, 2.2 g, 6.2 mmol) in dichloromethane (50 mL) and the mixture was stirred at room temperature for 24 h. The solvent was evaporated under reduced pressure and the residue was dissolved in ethyl acetate. The mixture was washed with aqueous sodium hydroxide (1M), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (70:30), to give the title compound as a yellow solid (1.3 g, 82%). 1H NMR (360 MHz, CDCl3) δ 7.80 (1H, s), 7.60 (1H, s), and 4.13 (2H, br s). m/z (ES+) 255, 257 (M+1).
Quantity
2.4 mL
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reactant
Reaction Step One
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2.2 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods V

Procedure details

(6-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester (3.67 g, 10.3 mmol) was dissolved in DCM (32 mL) and TFA (8 mL) was added. The reaction mixture was stirred at ambient temperature for 2 h and then evaporated in vacuo. The resultant residue was treated with 5N aqueous sodium hydroxide solution (25 mL), diluted with water (100 mL) and extracted into ethyl acetate (2×100 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford the title compound as yellow solid (2.37 g, 90%). 1H NMR (CD3OD, 300 MHz): 7.80 (s, 1H), 7.60 (s, 1H), 4.14 (s, 2H). LCMS (Method B): RT=3.00 min, M+H+=255.
Quantity
3.67 g
Type
reactant
Reaction Step One
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Quantity
32 mL
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solvent
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Quantity
8 mL
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Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-iodopyridin-3-amine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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